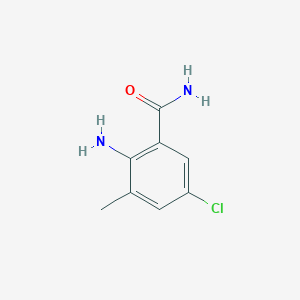

2-Amino-5-chloro-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPVEWHLNAWLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297308 | |

| Record name | 2-Amino-5-chloro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006619-83-5 | |

| Record name | 2-Amino-5-chloro-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006619-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Structure and Molecular Weight of 2-Amino-5-chloro-3-methylbenzamide

Executive Summary

2-Amino-5-chloro-3-methylbenzamide (CAS: 1006619-83-5) is a specialized anthranilamide derivative serving as a critical scaffold in the synthesis of ryanodine receptor modulators and novel kinase inhibitors. Distinguished by its specific chlorination pattern and steric methyl group, this compound exhibits unique electronic properties that influence both its metabolic stability and binding affinity in biological targets.

This technical guide provides a comprehensive analysis of its structural integrity, molecular weight characteristics, synthetic pathways, and analytical expectations. It is designed to support decision-making in lead optimization and process scale-up.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[1][2]

| Parameter | Specification |

| IUPAC Name | 2-Amino-5-chloro-3-methylbenzamide |

| CAS Registry Number | 1006619-83-5 |

| Common Synonyms | 3-Methyl-5-chloroanthranilamide |

| Molecular Formula | |

| SMILES | Cc1cc(Cl)cc(c1N)C(=O)N |

| InChI Key | GJPVEWHLNAWLNW-UHFFFAOYSA-N |

Molecular Weight & Isotopic Distribution

Understanding the mass profile is essential for mass spectrometry (MS) validation. The presence of the Chlorine atom introduces a distinct isotopic signature.

| Mass Type | Value (Da) | Description |

| Average Molecular Weight | 184.62 | Weighted average of all natural isotopes. Used for stoichiometric calculations. |

| Monoisotopic Mass | 184.0403 | Mass of the molecule containing only the most abundant isotopes ( |

| Isotopic Pattern (M+2) | ~32% | Relative abundance of the M+2 peak due to |

Structural Insight: The molecule features a trisubstituted benzene ring. The 3-methyl group provides steric hindrance adjacent to the amino group, potentially forcing the amide moiety out of planarity, which is a key design feature for improving selectivity in enzyme binding pockets. The 5-chloro substituent acts as a metabolic blocker, preventing oxidation at the para-position relative to the amino group.

Synthesis & Manufacturing Protocol

The synthesis of 2-Amino-5-chloro-3-methylbenzamide typically proceeds via the chlorination of 3-methylanthranilic acid followed by amidation. Below is a field-proven protocol adapted for high purity.

Retrosynthetic Analysis

The target is accessed from 2-amino-3-methylbenzoic acid .[1][2][3][4] The critical decision point is the timing of chlorination (before or after amidation). The "Acid First" route is preferred to avoid side reactions with the amide nitrogen.

Detailed Methodology

Step 1: Regioselective Chlorination

-

Precursor: 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).[1]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

). -

Solvent: DMF or Acetonitrile.

-

Protocol: Dissolve precursor in DMF at 0°C. Add NCS (1.05 eq) portion-wise. The amino group directs chlorination to the para position (C5) and ortho position (C3 is blocked by methyl). Since C3 is occupied, substitution occurs exclusively at C5.

-

Intermediate: 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4).[5][1]

Step 2: Activation and Amidation

-

Activation: Convert the acid to an active ester or acid chloride. Direct acid chloride formation (using

) can be harsh on the aniline; mixed anhydrides or carbodiimide coupling (EDC/HOBt) are milder. -

Ammonolysis: React the activated species with aqueous ammonia (

) or ammonia gas. -

Note: To produce the primary amide (Target), use Ammonia. (Using methylamine would yield the insecticide intermediate).

Synthesis Workflow Diagram

Figure 1: Synthetic workflow distinguishing the target primary amide from related agrochemical intermediates.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following analytical signatures are required.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-

-

2.15 ppm (s, 3H,

-

6.40 ppm (br s, 2H,

-

7.10 - 7.50 ppm (m, 2H, Ar-H): Two singlets or meta-coupled doublets (

-

7.80, 8.20 ppm (br s, 2H,

-

2.15 ppm (s, 3H,

Mass Spectrometry (LC-MS)[4]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion:

. -

Chlorine Signature: Look for the characteristic 3:1 intensity ratio between

185 and 187.

Quality Control Specifications

| Test | Acceptance Criteria | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |

| Water Content | < 0.5% | Karl Fischer |

Pharmaceutical & Agrochemical Applications[9][10]

Drug Development (Medicinal Chemistry)

This compound serves as a versatile pharmacophore . The ortho-amino benzamide motif is a privileged structure in:

-

HDAC Inhibitors: The amide can act as a zinc-binding group precursor.

-

Kinase Inhibitors: The scaffold mimics the adenine ring of ATP, allowing hydrogen bonding within the hinge region of kinases.

-

Benzamidoxime Prodrugs: As noted in leukemia research, derivatives of this scaffold (specifically N-hydroxyamidines) show potent anti-proliferative activity against HL-60RG cells [1].

Agrochemical Significance

While the N-methyl derivative is the direct precursor to Chlorantraniliprole (Rynaxypyr®), the primary amide (Target) is valuable for:

-

Patent Busting/Generic Synthesis: Alternative routes to anthranilamides often pass through the primary amide followed by N-alkylation.

-

Metabolite Studies: It is a potential environmental metabolite of commercial diamide insecticides.

Safety & Handling (SDS Highlights)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation over long periods.

References

-

PubChem. (2025).[5][6] 2-Amino-5-chloro-3-methylbenzamide (Compound).[5][6][7][2][3][8][9][10] National Library of Medicine. Available at: [Link]

- Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Anticancer Research. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.[11] Available at: [Link]

Sources

- 1. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1006619-83-5|2-Amino-5-chloro-3-methylbenzamide|BLD Pharm [bldpharm.com]

- 8. 2-Amino-5-chloro-3-methylbenzamide | CAS 1006619-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. echemi.com [echemi.com]

- 11. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-Amino-5-chloro-3-methylbenzamide in Anthranilic Diamide Insecticides

This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-methylbenzamide (CAS: 20776-67-4 for the acid precursor / related amide derivatives), the critical pharmacophore scaffold anchoring the anthranilic diamide class of insecticides, most notably Chlorantraniliprole and Cyantraniliprole .[1]

Executive Summary

2-Amino-5-chloro-3-methylbenzamide is not merely a transient intermediate; it is the structural "anchor" that grants anthranilic diamides their exceptional selectivity for insect Ryanodine Receptors (RyR).[1] While the pyrazole-carboxylic acid moiety (the "left-hand" side) dictates physical properties like water solubility and systemic mobility, this benzamide "right-hand" moiety is responsible for the high-affinity locking mechanism within the RyR transmembrane domain.[1] This guide details its chemical architecture, industrial synthesis, and critical role in structure-activity relationships (SAR).

Chemical Architecture & Mechanism of Action[2]

The Pharmacophore

The molecule functions as a bidentate ligand within the insect RyR complex. Its efficacy relies on a rigid steric configuration enforced by the 3-methyl group, which restricts rotation around the amide bond, forcing the molecule into a conformation that perfectly fits the receptor's binding pocket.

-

5-Chloro Substituent: Enhances lipophilicity (

) and metabolic stability, preventing rapid oxidative degradation by insect cytochrome P450s. -

3-Methyl Group: Provides steric bulk that "locks" the conformation relative to the anthranilic amine, ensuring the amide hydrogen bond donors are correctly oriented.

-

Primary Amine (

): Acts as an intramolecular hydrogen bond donor to the carbonyl oxygen of the coupled pyrazole, creating a pseudo-ring structure essential for binding.

Mechanism of Action (RyR Modulation)

Unlike neurotoxins that block channels (e.g., sodium channel blockers), anthranilic diamides containing this benzamide moiety act as allosteric activators . They bind to a specific site on the RyR tetramer, causing the calcium release channel to remain in a semi-open state.[2] This leads to uncontrolled calcium depletion from the sarcoplasmic reticulum, resulting in muscle paralysis and cessation of feeding.

Visualization: Mechanism of Action & SAR

Figure 1: Logical flow of Ryanodine Receptor modulation anchored by the benzamide scaffold.[1]

Synthetic Pathways & Process Chemistry[4][5]

The industrial synthesis of this moiety is a masterclass in regioselectivity. The challenge lies in introducing the chlorine atom at the 5-position without over-chlorinating or affecting the sensitive amine.

Core Synthesis Route (The "Benchchem/DuPont" Protocol)

This route avoids the use of expensive palladium catalysts, relying instead on classical electrophilic aromatic substitution and condensation chemistry.

Step 1: Chlorination of 2-Amino-3-methylbenzoic Acid

The starting material, 2-amino-3-methylbenzoic acid, is chlorinated using N-Chlorosuccinimide (NCS) or sulfuryl chloride.[1]

-

Reaction: Electrophilic aromatic substitution.

-

Selectivity: The amino group activates the ring (ortho/para director). The 3-methyl group blocks one ortho position, directing the chlorine primarily to the 5-position (para to the amino group).

Step 2: Amide Formation (The Benzoxazinone Intermediate)

Direct amidation is difficult due to potential side reactions. The industry standard involves cyclizing the acid to a benzoxazinone (isatoic anhydride derivative) using methanesulfonyl chloride or phosgene equivalents, followed by ring-opening with methylamine.

Visualization: Synthetic Workflow

Figure 2: Step-wise industrial synthesis of the benzamide intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are synthesized from patent literature (e.g., WO2006062978, CN101492387B) and optimized for reproducibility.

Protocol A: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

-

Objective: Regioselective chlorination.

-

Reagents: 2-Amino-3-methylbenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF (solvent).[1]

-

Procedure:

-

Dissolve 15.1 g (0.1 mol) of 2-amino-3-methylbenzoic acid in 100 mL DMF.

-

Maintain temperature at 25°C. Add 14.0 g (0.105 mol) NCS portion-wise over 30 minutes. Exothermic reaction - monitor internal temp.[1]

-

Stir at 50°C for 3 hours.

-

Validation Point: TLC (50:50 Hexane/EtOAc) should show disappearance of starting material (

). -

Pour mixture into 400 mL ice water. The product precipitates as a grey solid.

-

Filter, wash with water, and dry.

-

Expected Yield: 90-95% (approx. 17.5 g). Melting Point: 239-243°C.[1][3]

-

Protocol B: Coupling to form Chlorantraniliprole (Final API)

-

Objective: Coupling the benzamide scaffold with the pyrazole acid.

-

Reagents: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), 2-Amino-5-chloro-N,3-dimethylbenzamide (from Protocol A, 1.0 eq), Methanesulfonyl chloride (1.2 eq), 3-Picoline (2.5 eq), Acetonitrile.[1]

-

Procedure:

-

Suspend Pyrazole Acid (20 mmol) and Benzamide (20 mmol) in 40 mL Acetonitrile.

-

Add 3-Picoline (50 mmol). Cool to 0°C.

-

Dropwise add Methanesulfonyl chloride (24 mmol). Critical: Keep temp < 5°C to avoid sulfonamide byproducts.

-

Stir 1h at 0°C, then 3h at Room Temp.

-

Validation Point: HPLC should show >98% conversion to the diamide.

-

Quench with water. Filter the white precipitate.

-

Purification: Recrystallize from methanol if necessary.

-

Quantitative Data Summary

| Parameter | 2-Amino-5-chloro-3-methylbenzoic Acid | Chlorantraniliprole (Final API) |

| CAS Number | 20776-67-4 | 500008-45-7 |

| Molecular Weight | 185.61 g/mol | 483.15 g/mol |

| Appearance | Off-white to grey solid | White crystalline solid |

| Melting Point | 239-243 °C | 208-210 °C |

| LogP | ~2.3 | 2.86 (pH 7) |

| Water Solubility | Low | 1.02 mg/L (20°C) |

| Role | Key Intermediate | RyR Modulator (Insecticide) |

Process Safety & Scale-up Considerations

-

Chlorination Hazards: The use of NCS is safer than

gas for lab scale, but on a pilot scale, -

Exotherm Control: The coupling reaction using methanesulfonyl chloride is highly exothermic. In a reactor, jacket cooling must be active before reagent addition.

-

Impurity Profile: The most common impurity is the 3,5-dichloro analog if chlorination is not controlled, or the sulfonamide if the coupling temperature rises above 10°C during addition.

References

-

BenchChem. The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Retrieved from

-

Lahm, G. P., et al. (2005). Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators.[4] Bioorganic & Medicinal Chemistry Letters.

-

DuPont (Now FMC). Process for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide.[1] Patent WO2006062978.

-

Shanghai Institute of Organic Chemistry. Synthesis and insecticidal activity of novel anthranilic diamide insecticides. Retrieved from

-

PubChem. 2-Amino-5-chloro-3-methylbenzoic acid (CID 11644044).[1][5] Retrieved from

-

Sigma-Aldrich. 2-Amino-5-chloro-3-methylbenzoic acid Product Specification. Retrieved from

Sources

- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 2. gpnmag.com [gpnmag.com]

- 3. 2-アミノ-5-クロロ-3-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characterization of 2-Amino-5-chloro-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical properties of 2-Amino-5-chloro-3-methylbenzamide (CAS No. 1006619-83-5), a key chemical intermediate. Focusing on its physical appearance and melting point, this document outlines the critical role these characteristics play in determining substance purity and identity. While specific experimental data for this exact compound is not widely published, this guide establishes a rigorous framework for its empirical determination. It details validated experimental protocols for visual inspection and melting point analysis, explaining the scientific principles that underpin these techniques. The aim is to equip researchers and drug development professionals with the necessary knowledge to accurately characterize this and similar compounds, ensuring quality and consistency in research and manufacturing.

Introduction: The Significance of 2-Amino-5-chloro-3-methylbenzamide

2-Amino-5-chloro-3-methylbenzamide is a substituted aromatic amide whose structural analogs are pivotal in the synthesis of various commercial products. Notably, the closely related N-methylated derivative, 2-amino-5-chloro-N,3-dimethylbenzamide, is a key intermediate in the manufacture of chlorantraniliprole, a widely used insecticide.[1] Given its role as a precursor, the purity and identity of 2-Amino-5-chloro-3-methylbenzamide are of paramount importance.

The physical properties of a compound, such as its appearance and melting point, serve as fundamental indicators of its identity and purity.[2][3] For researchers in synthetic chemistry and drug development, accurate characterization is the bedrock of reliable and reproducible results. This guide provides the essential theoretical and practical knowledge for the physical characterization of this specific benzamide.

Physicochemical Properties of 2-Amino-5-chloro-3-methylbenzamide

Physical Appearance

In its pure, solid state, 2-Amino-5-chloro-3-methylbenzamide is expected to be a crystalline solid. The color of the compound can range from white to off-white or light yellow, which is typical for many substituted aniline derivatives. The visual presence of significant color or a non-crystalline, amorphous nature may suggest the presence of impurities. A thorough visual inspection should note the compound's color, form (e.g., crystalline, powder), and homogeneity.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range, often less than 2°C.[4] The presence of impurities typically causes two observable effects: a depression of the melting point and a broadening of the melting range.[3][4] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.[3]

As of early 2026, a definitive, experimentally verified melting point for 2-Amino-5-chloro-3-methylbenzamide (CAS 1006619-83-5) is not consistently reported in publicly available literature. However, data for a closely related precursor, 2-Amino-5-chloro-3-methylbenzoic acid, is available and provides a useful reference point.

| Compound Name | CAS Number | Reported Melting Point (°C) |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | 239 - 243[5] |

| 2-Amino-5-chloro-3-methylbenzamide | 1006619-83-5 | Data not readily available |

The absence of published data for the target compound underscores the importance of the experimental protocols detailed in the following section.

Experimental Protocols for Accurate Characterization

The following protocols are designed to provide a reliable and reproducible method for determining the physical characteristics of a synthesized or procured sample of 2-Amino-5-chloro-3-methylbenzamide.

Protocol for Visual Characterization

Objective: To qualitatively assess the physical state, color, and homogeneity of the sample.

Materials:

-

Sample of 2-Amino-5-chloro-3-methylbenzamide

-

White, non-reactive weighing paper or watch glass

-

Spatula

-

Well-lit, neutral-colored work surface

Procedure:

-

Sample Preparation: Place a small, representative amount of the compound onto a clean, dry piece of white weighing paper or a watch glass.

-

Color Assessment: Under a bright, neutral light source, observe the color of the sample against the white background. Record any coloration (e.g., white, off-white, yellow, tan).

-

Form and Homogeneity Assessment: Spread the sample thinly with a clean spatula. Observe the form of the solid. Note whether it is a fine powder, crystalline in nature (noting crystal shape if possible), or an amorphous solid. Check for homogeneity, looking for any specks of different colors or textures that might indicate a physical mixture or impurity.

-

Record Observations: Meticulously record all observations in a laboratory notebook. For example: "A homogenous, off-white crystalline powder."

Protocol for Melting Point Determination (Capillary Method)

Objective: To determine the melting range of the sample as an indicator of purity and identity.[6] This protocol utilizes a standard melting point apparatus.

Materials:

-

Sample of 2-Amino-5-chloro-3-methylbenzamide, finely powdered and thoroughly dried.

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument).

-

Glass capillary tubes (sealed at one end).

-

Spatula.

-

Mortar and pestle (if sample is not a fine powder).

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount of solid enters the tube. To pack the sample, turn the tube sealed-end-down and tap it gently on a hard surface, or drop it down a long glass tube. The packed sample should be approximately 2-3 mm high.[2]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get a rough estimate. This saves time in subsequent, more accurate measurements.

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert a new, freshly packed capillary tube.

-

Heat the sample at a faster rate until the temperature is about 15-20°C below the expected melting point.

-

Crucial Step: Decrease the heating rate to 1-2°C per minute. A slow heating rate is essential for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[2][6]

-

-

Data Recording:

-

Record the temperature (T1) at which the first droplet of liquid becomes visible.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting range is reported as "T1 - T2". For a pure compound, this range should be narrow (e.g., 1-2°C). A broad range (>3°C) suggests the presence of impurities.[4]

-

-

Repeat for Verification: Conduct at least two measurements to ensure reproducibility.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the physical characterization of a newly synthesized or acquired batch of 2-Amino-5-chloro-3-methylbenzamide.

Caption: Workflow for the physical characterization of 2-Amino-5-chloro-3-methylbenzamide.

Conclusion

The accurate determination of the physical appearance and melting point of 2-Amino-5-chloro-3-methylbenzamide is a non-negotiable step in ensuring its quality for research and development. While published data for this specific compound is sparse, the principles and protocols outlined in this guide provide a robust framework for its empirical characterization. A sharp, narrow melting range and a homogenous, crystalline appearance are strong indicators of high purity. Conversely, a broad and depressed melting range serves as a red flag for the presence of impurities. By adhering to these systematic procedures, scientists can confidently assess the identity and purity of their materials, leading to more reliable and reproducible outcomes in the synthesis of valuable end-products.

References

- Echemi. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide SDS, 890707-28-5 Safety Data Sheets.

- Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzamide. Retrieved from [Link].

-

Chemspace. (n.d.). 2-amino-5-chloro-N,3-dimethylbenzamide. Retrieved from [Link].

-

LibreTexts Chemistry. (2022, April 7). 6.1B: Uses of Melting Points. Retrieved from [Link].

-

Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link].

-

Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link].

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link].

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link].

-

Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link].

-

Patent Guru. (n.d.). method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Retrieved from [Link].

Sources

- 1. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]

- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

Literature review of 2-Amino-5-chloro-3-methylbenzamide synthesis pathways

The following technical guide details the synthesis of 2-Amino-5-chloro-3-methylbenzamide (CAS 1006619-83-5), a critical intermediate in the manufacture of anthranilamide-class insecticides (e.g., Chlorantraniliprole).

Executive Summary

2-Amino-5-chloro-3-methylbenzamide is a highly functionalized aniline derivative characterized by an ortho-amino benzamide core with specific regiochemical halogenation. Its synthesis is governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) groups, which cooperatively activate the 5-position for electrophilic aromatic substitution.

This guide presents three distinct synthetic pathways, evaluated for scalability, atom economy, and impurity control. The Acid-Ester-Amide Route is identified as the industry standard for robustness, while the Isatoic Anhydride Route offers superior purity profiles suitable for GMP environments.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule can be deconstructed into two primary precursors: 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) or 2-amino-3-methylbenzamide . The strategic decision lies in when to introduce the chlorine atom—before or after amidation—and how to construct the amide bond without compromising the unprotected aniline amine.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the three primary access points: Direct Chlorination, Amidation via Acid, and Isatoic Anhydride Ring Opening.

Part 2: Detailed Synthetic Pathways

Pathway A: The Acid-Ester-Amide Route (Standard Scalable Process)

This pathway is preferred for large-scale production due to the low cost of reagents and the stability of intermediates. It proceeds via the chlorination of the anthranilic acid followed by esterification and ammonolysis.

Step 1: Regioselective Chlorination

The amino group at C2 directs the incoming electrophile to the para position (C5). The methyl group at C3 sterically hinders the ortho position (C4) and reinforces activation at C5.

-

Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).[1]

-

Solvent: DMF (for NCS) or 1,2-Dichloroethane (for Cl₂).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

Protocol 1.1: Chlorination using NCS (High Purity)

-

Charge a reactor with 2-amino-3-methylbenzoic acid (1.0 eq) and DMF (5.0 vol).

-

Heat to 50°C to ensure dissolution.

-

Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) over 60 minutes. Note: Exothermic reaction.

-

Maintain temperature at 55-60°C for 3 hours. Monitor by HPLC (Target: >98% conversion).

-

Quench: Pour reaction mixture into ice water (10 vol).

-

Adjust pH to 6.0 using dilute HCl. The product precipitates as a grey solid.

-

Filter, wash with water, and dry.[2]

Step 2: Esterification

Converting the carboxylic acid to a methyl ester activates the carbonyl carbon for the subsequent nucleophilic attack by ammonia.

-

Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄, cat).

-

Protocol: Reflux the acid in MeOH (10 vol) with 0.5 eq H₂SO₄ for 8-12 hours. Neutralize with NaHCO₃, concentrate, and crystallize.[1]

Step 3: Ammonolysis

-

Reagents: Aqueous Ammonia (25-30%) or Methanolic Ammonia.

-

Protocol:

-

Suspend Methyl 2-amino-5-chloro-3-methylbenzoate in Methanol.

-

Charge excessive Ammonia (5-10 eq) into a pressure vessel (autoclave).

-

Heat to 80°C (Pressure ~3-5 bar) for 12 hours.

-

Cool, vent excess NH₃, and filter the precipitated 2-Amino-5-chloro-3-methylbenzamide .

-

Pathway B: The Isatoic Anhydride Route (GMP/High Purity)

This route is superior for pharmaceutical applications where impurity control is paramount. The formation of the isatoic anhydride serves as a simultaneous protection of the amine and activation of the acid.

Workflow Diagram (DOT)

Figure 2: The Isatoic Anhydride pathway. The evolution of CO₂ (Decarboxylation) renders the final step irreversible and self-validating.

Protocol 2.1: Anhydride Formation & Ring Opening

-

Cyclization: Suspend 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in dry THF or Dioxane. Add Triphosgene (0.35 eq) slowly at reflux. The solution clears as the anhydride forms. Isolate by concentration or use directly (telescoped).

-

Amidation: Add the anhydride solution dropwise to a stirred solution of Aqueous Ammonia (3.0 eq) at 25-30°C.

-

Observation: Vigorous evolution of CO₂ gas indicates reaction progress.

-

Workup: Once gas evolution ceases, the product precipitates. Filter and wash with water.[2][5]

Part 3: Comparative Analysis & Data

| Parameter | Pathway A (Ester Route) | Pathway B (Isatoic Route) | Pathway C (Direct Chlorination) |

| Starting Material | 2-Amino-3-methylbenzoic acid | 2-Amino-5-chloro-3-methylbenzoic acid | 2-Amino-3-methylbenzamide |

| Step Count | 3 (Chlorination, Esterification, Amidation) | 2 (Cyclization, Ring Opening) | 1 (Chlorination) |

| Regioselectivity | High (Acid directs para) | High (Pre-chlorinated) | Moderate (Amide is less directing than Acid) |

| Atom Economy | Moderate (Loss of MeOH) | High (Loss of CO₂) | High (Loss of HCl/Succinimide) |

| Scalability | Excellent (Standard Unit Ops) | Good (Requires Phosgene handling) | Moderate (Purification often needed) |

| Typical Yield | 75-80% (Overall) | 85-90% (from Acid) | 70-80% |

Part 4: Critical Control Points (Expert Insights)

-

Chlorination Temperature: In Pathway A, maintaining the temperature below 60°C is critical. Higher temperatures promote dichlorination at the C6 position, which is difficult to separate.

-

Ammonia Pressure: In the ester ammonolysis (Pathway A, Step 3), atmospheric pressure often leads to slow kinetics and incomplete conversion. Using a pressurized reactor (3-5 bar) significantly accelerates the reaction.

-

Safety (Isatoic Route): While Pathway B is cleaner, the use of Triphosgene generates Phosgene in situ. Ensure caustic scrubbers are active and perform reactions in a closed system.

References

-

Preparation of 2-amino-5-chloro-3-methylbenzoic acid. ChemicalBook. Retrieved from

-

Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Process Analog). Google Patents (CN111517975B). Retrieved from

-

Regioselective chlorination of anilines. Beilstein Journal of Organic Chemistry. Retrieved from

-

Reactions of Acid Anhydrides with Ammonia. Chemistry LibreTexts. Retrieved from

-

2-Amino-5-chloro-3-methylbenzamide Product Data. Santa Cruz Biotechnology. Retrieved from [8]

Sources

- 1. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]

- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. echemi.com [echemi.com]

- 4. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 6. appchemical.com [appchemical.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 2-Amino-5-chloro-3-methylbenzamide | CAS 1006619-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Advanced Manufacturing of Chlorantraniliprole Key Intermediates

Executive Summary

Chlorantraniliprole (Rynaxypyr®) represents a benchmark in the anthranilic diamide class of insecticides, functioning via the selective activation of insect ryanodine receptors (RyRs). For process chemists and drug development professionals, the manufacturing challenge lies not in the final assembly, but in the high-purity synthesis of its two sterically demanding fragments.

This guide moves beyond basic textbook synthesis to analyze the convergent industrial route . We focus on the two critical intermediates:

-

The Pyrazole Acid (K-1): 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[1][2][3][4][5][6][7][8][9][10]

-

The Anthranilamide (K-2): 2-Amino-5-chloro-N,3-dimethylbenzamide.[5][8][10][11][12]

By mastering the regioselectivity of the pyrazole ring and the purity profile of the benzamide, manufacturers can ensure high yield and regulatory compliance in the final coupling.

Part 1: Retrosynthetic Architecture

The most robust industrial strategy employs a convergent synthesis. This minimizes the risk of carrying expensive impurities through multiple steps. The molecule is disconnected at the amide bond linking the pyrazole and the benzamide.

Visualization: Retrosynthetic Tree

Caption: Convergent retrosynthesis splitting Chlorantraniliprole into Pyrazole (K-1) and Benzamide (K-2) fragments.

Part 2: Synthesis of Key Intermediate K-1 (The Pyrazole Acid)

Compound: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Critical Challenge: Regioselectivity during cyclization and handling of hazardous brominating agents.

The Mechanism & Process

The synthesis begins with the hydrazine substitution of 2,3-dichloropyridine.[8][9] The pivotal step is the cyclization with diethyl maleate. In older protocols, this resulted in a mixture of regioisomers. Modern protocols utilize controlled pH and temperature to favor the desired 1,5-substitution pattern over the 1,3-isomer.

Evolution of Oxidation:

Early routes used aggressive oxidants like

Experimental Protocol: The Persulfate Route

Step 1: Hydrazine Formation

-

Charge 2,3-dichloropyridine (1.0 eq) and ethanol into a reactor.

-

Add Hydrazine hydrate (1.2 eq) dropwise at reflux (

). -

Self-Validating Check: Monitor TLC/HPLC for disappearance of dichloropyridine. Unreacted starting material will complicate downstream purification.

-

Cool to precipitate 3-chloro-2-hydrazinopyridine. Filter and dry.[13][14]

Step 2: Cyclization & Oxidation [9][15]

-

Suspend the hydrazine intermediate in acetonitrile.

-

Add Diethyl maleate (1.1 eq) and catalytic base (NaOEt). Reflux to form the pyrazolidinone.

-

Bromination: Treat with

(Phosphorus oxybromide) to aromatize and brominate the C-3 position. -

Oxidation: Add Potassium Persulfate (

) and -

Hydrolysis: Add NaOH to hydrolyze the ethyl ester to the free acid (K-1).

Data: Oxidation Agent Comparison

| Oxidant | Yield (%) | Purity (%) | Safety Profile |

| 65-70 | 85-90 | High exotherm risk; Manganese waste. | |

| 88-92 | >98 | Controlled reaction; Aqueous waste. | |

| DDQ | 85 | 95 | Expensive; difficult byproduct removal. |

Part 3: Synthesis of Key Intermediate K-2 (The Benzamide)

Compound: 2-Amino-5-chloro-N,3-dimethylbenzamide Critical Challenge: Preventing over-chlorination and ensuring efficient amidation.

The Isatoic Anhydride Advantage

While direct amidation of the benzoic acid is possible, it often requires coupling reagents (EDC/HOBt) that are cost-prohibitive at scale. The Isatoic Anhydride route is the superior "self-activating" method. It generates the amide bond by reacting with methylamine, releasing

Visualization: Isatoic Anhydride Pathway

Caption: The Isatoic Anhydride route avoids expensive coupling agents and simplifies purification.

Experimental Protocol: The "One-Pot" Variant

-

Chlorination: Dissolve 2-amino-3-methylbenzoic acid in DMF. Add N-Chlorosuccinimide (NCS) (1.05 eq) at

.-

Self-Validating Check: Maintain temp

to prevent chlorination at the methyl group (benzylic chlorination).

-

-

Cyclization: Isolate the acid or proceed in-situ. Treat with Triphosgene or Ethyl Chloroformate to form the Isatoic Anhydride ring.

-

Amidation: Cool the mixture to

. Bubble Methylamine gas (or add aqueous solution) into the reactor. The anhydride ring opens to yield K-2. -

Purification: Precipitate in water. The product is highly crystalline.

Part 4: The Convergent Coupling (Final Assembly)

Reaction: Amide bond formation between K-1 and K-2. Reagent of Choice: Methanesulfonyl Chloride (MsCl).

Why MsCl?

Unlike Thionyl Chloride (

Mechanism & Critical Process Parameters (CPPs)

-

Activation: K-1 (Acid) + MsCl + Pyridine

Mixed Anhydride. -

Coupling: Mixed Anhydride + K-2 (Aniline)

Chlorantraniliprole + MsOH.

Critical Parameter: Temperature Control. The addition of MsCl is exothermic. It must be performed at

Experimental Protocol

-

Suspend K-1 (Pyrazole Acid) (1.0 eq) in Acetonitrile.

-

Add Pyridine (2.2 eq) (acts as base and catalyst).

-

Cool to

. Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise. Stir for 30 mins to ensure activation. -

Add K-2 (Benzamide) (0.95 eq) solid or solution.

-

Note: Using a slight deficit of K-2 ensures complete consumption of the harder-to-remove amine.

-

-

Warm to room temperature and stir for 2-4 hours.

-

Quench: Add water. Chlorantraniliprole precipitates as a white solid.[16]

-

Recrystallization: Reflux in EtOH/Water or DMF/Water to remove trace sulfonyl impurities.

Part 5: References

-

DuPont (Corteva Agriscience). (2003). Process for preparing 1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. World Intellectual Property Organization. WO2003015519.

-

Shanghai Institute of Organic Chemistry. (2012). Method for synthesizing chlorantraniliprole key intermediate. Google Patents. CN102311424A.

-

Lahm, G. P., et al. (2005). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.

-

BenchChem. (2025).[8][10] The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.

-

Xu, Y., et al. (2011). Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. Chinese Journal of Pesticide Science.

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. WO2023012643A1 - An industrial process for the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazol-5-carboxylic acid - Google Patents [patents.google.com]

- 4. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]

- 5. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]

- 6. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 12. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 13. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 15. Preparation method of key intermediate K acid of chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]

Methodological & Application

Advanced Strategies for the Synthesis of 2-Amino-3-Methylbenzamide

Optimization of Chlorination-Mediated Activation

Executive Summary

The synthesis of 2-amino-3-methylbenzamide presents a classic chemoselective challenge: the "Anthranilic Acid Problem." The presence of a nucleophilic amino group ortho to the carboxylic acid creates a high risk of self-polymerization or dimerization when the acid is activated. While "chlorination reagents" are often associated with ring functionalization (e.g., introducing a Cl atom at the 5-position for agrochemicals like Chlorantraniliprole), in the context of synthesizing the benzamide core, they serve a critical role as activating agents .

This guide details the strategic use of chlorination reagents—specifically Thionyl Chloride (SOCl₂) and Triphosgene —to bypass these side reactions. We focus on two dominant protocols: the Sulfinylamino Intermediate Route and the Isatoic Anhydride Route .

Part 1: Strategic Selection of Chlorination Reagents

The choice of reagent dictates the reaction pathway and the nature of the protective intermediate formed in situ.

| Reagent | Primary Role | Intermediate Formed | Key Advantage | Industrial Relevance |

| Thionyl Chloride (SOCl₂) | Activation & In Situ Protection | 2-Sulfinylamino-3-methylbenzoyl chloride | "One-pot" activation; the N=S=O group protects the amine. | High (Batch processing) |

| Triphosgene / Phosgene | Cyclization / Activation | 8-Methylisatoic Anhydride | Forms a stable, solid intermediate that reacts cleanly with ammonia. | High (Continuous flow/Safety) |

| Phosphoryl Chloride (POCl₂) | Activation | Imidoyl Chloride / Vilsmeier Complex | Used primarily when forming heterocycles (e.g., quinazolinones) rather than simple amides. | Low (for this specific target) |

| N-Chlorosuccinimide (NCS) | Ring Functionalization | 2-Amino-5-chloro-3-methyl... | NOTE: Used only if the target is the 5-chloro derivative (see Section 4). | High (Agrochemicals) |

Part 2: Mechanistic Insight & Pathways

The success of SOCl₂ relies on a specific cascade reaction. Unlike simple benzoic acids, anthranilic acids react with SOCl₂ at both the carboxylic acid and the amine.

The Sulfinylamino "Trojan Horse" Mechanism

-

N-Sulfinylation: The amino group reacts with SOCl₂ to form a sulfinylamine (-N=S=O) . This effectively "masks" the nucleophilicity of the aniline nitrogen.

-

Acyl Chloride Formation: The carboxylic acid is converted to the acid chloride.[1][2]

-

Ammonolysis: Upon addition of ammonia, the acid chloride forms the amide (-CONH₂), and the sulfinyl group is hydrolyzed back to the free amine (-NH₂), releasing SO₂.

Figure 1: The Sulfinylamino activation pathway prevents self-polymerization by masking the amine as an N=S=O species.

Part 3: Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Synthesis

Best for: Rapid, one-pot synthesis without isolating intermediates.

Reagents:

-

2-Amino-3-methylbenzoic acid (1.0 eq)[3]

-

Thionyl Chloride (SOCl₂) (3.0 – 4.0 eq) – Excess is crucial for N-sulfinylation.

-

Solvent: Toluene or 1,2-Dichloroethane (DCE).

-

Ammonia source: NH₄OH (28% aq) or NH₃ gas in THF.

Step-by-Step Procedure:

-

Suspension: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2-amino-3-methylbenzoic acid (15.1 g, 100 mmol) in dry Toluene (100 mL).

-

Activation: Add Thionyl Chloride (22 mL, ~300 mmol) dropwise over 15 minutes.

-

Observation: Gas evolution (HCl/SO₂) will occur.[2] The slurry will gradually clear as the acid chloride forms.

-

-

Reflux: Heat the mixture to reflux (110°C) for 2–3 hours. The solution should become homogenous and turn amber/yellow.

-

Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol; look for the methyl ester).

-

-

Concentration: Distill off excess SOCl₂ and Toluene under reduced pressure.

-

Critical Step: Re-dissolve the residue in dry THF or Toluene (50 mL) and evaporate again to ensure complete removal of free SOCl₂. The residue is the 2-sulfinylamino-3-methylbenzoyl chloride .

-

-

Amidation: Dissolve the residue in dry THF (100 mL) and cool to 0°C.

-

Quench: Slowly add aqueous NH₄OH (excess) or bubble NH₃ gas. A heavy precipitate will form immediately.

-

Note: The aqueous base hydrolyzes the N=S=O group back to NH₂ and neutralizes the HCl generated.

-

-

Workup: Stir for 1 hour at room temperature. Concentrate the organic solvent. Dilute with water (100 mL) and filter the precipitated solid. Wash with cold water and dry.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: The Isatoic Anhydride Route (via Triphosgene)

Best for: High purity, industrial scalability, and avoiding SO₂ generation during the amidation step.

Reagents:

-

2-Amino-3-methylbenzoic acid (1.0 eq)[3]

-

Triphosgene (0.35 eq) (Solid source of phosgene)

-

Solvent: THF or Dioxane.

-

Base: Triethylamine (optional, catalytic).

Step-by-Step Procedure:

-

Cyclization: Dissolve 2-amino-3-methylbenzoic acid in dry THF. Add Triphosgene (0.35 eq) slowly at 0°C.

-

Heating: Warm to 50°C for 1-2 hours.

-

Isolation (Optional but recommended): The anhydride can be precipitated by adding hexane or cold water, filtered, and dried. This purifies the intermediate.

-

Ring Opening: Suspend the 8-methylisatoic anhydride in water or ethanol. Add aqueous Ammonia (1.1 eq).

-

Reaction: Heat to 40-60°C. CO₂ is evolved as the ring opens to yield 2-amino-3-methylbenzamide.

-

Final Isolation: Cool and filter the crystalline product.

Part 4: Industrial Context – Ring Chlorination

Clarification: If the objective is to synthesize 2-amino-5-chloro-3-methylbenzamide (the Rynaxypyr intermediate), the protocol changes. The chlorination reagent is used before amide formation or on the amide itself.

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

-

Conditions: DMF solvent, 50-80°C.

-

Regioselectivity: The 3-methyl group directs the incoming Chlorine to the 5-position (para to the amine), which is electronically favored.

Figure 2: Electrophilic chlorination of the aromatic ring, distinct from carboxylic acid activation.

References

-

Jacob, D., & Mathew, L. (2007).[8] Reaction of Anthranilic Acid with Thionyl Chloride: Iminoketene Intermediate Formation. Semantic Scholar. Link

- Establishes the sulfinylamino intermedi

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Link

- General protocol for SOCl₂ mediated amid

-

Shanghai Benson Pharma. (2021). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patent CN112778147A. Link

- Industrial reference for ring chlorination using chlorin

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides. Link

- Foundational mechanism for carboxylic acid activ

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. semanticscholar.org [semanticscholar.org]

One-pot synthesis methods for 2-Amino-5-chloro-3-methylbenzamide

Application Note: One-Pot Synthesis Strategies for 2-Amino-5-chloro-3-methylbenzamide

Executive Summary

This application note details high-efficiency, one-pot synthesis protocols for 2-Amino-5-chloro-3-methylbenzamide (CAS: 1006619-83-5).[1] This compound is a critical intermediate in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole) and various pharmaceutical candidates.

While the N-methyl analog (2-amino-5-chloro-N,3-dimethylbenzamide) is frequently cited in patent literature, the primary amide discussed here requires specific nucleophilic ring-opening strategies.[1] This guide presents two distinct methodologies:

-

Route A (Telescoped Isatoic Anhydride): A "from-scratch" synthesis starting from 2-amino-3-methylbenzoic acid, utilizing a cascade of phosgenation, chlorination, and ammonolysis without intermediate isolation.[1]

-

Route B (Direct Regioselective Chlorination): A streamlined functionalization of the pre-formed amide using N-chlorosuccinimide (NCS).

Target Molecule Profile

| Property | Description |

| Chemical Name | 2-Amino-5-chloro-3-methylbenzamide |

| CAS Number | 1006619-83-5 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| Key Structural Features | Primary amide (-CONH₂), 2-Amino group, 3-Methyl (ortho), 5-Chloro (para to amino) |

| Precursor Availability | 2-Amino-3-methylbenzoic acid (High); 2-Amino-3-methylbenzamide (Moderate) |

Route A: Telescoped Isatoic Anhydride Protocol

Concept: This method exploits the reactivity of isatoic anhydrides as "masked" isocyanates/acid chlorides. By generating the anhydride and chlorinating it in situ, we avoid handling the sensitizing solid intermediates.

Reaction Scheme

Figure 1: Telescoped synthesis pathway via isatoic anhydride intermediates.

Detailed Protocol

Reagents:

-

2-Amino-3-methylbenzoic acid (15.1 g, 100 mmol)[1]

-

Triphosgene (Bis(trichloromethyl) carbonate) (10.0 g, 34 mmol)[1]

-

N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)[1]

-

Ammonium Hydroxide (25% aq) (30 mL, excess)

-

Solvent: Acetonitrile (MeCN) (150 mL)

Step-by-Step Procedure:

-

Cyclization (Formation of Anhydride):

-

Charge a 500 mL 3-neck round-bottom flask with 15.1 g of 2-Amino-3-methylbenzoic acid and 150 mL of dry Acetonitrile .

-

Heat the suspension to 50°C.

-

Slowly add solution of Triphosgene (10.0 g) in 20 mL MeCN dropwise over 30 minutes. (Caution: Phosgene generated in situ. Use efficient fume hood and caustic scrubber).

-

Reflux (80°C) for 2 hours until the solution becomes clear and HCl evolution ceases.

-

Checkpoint: TLC should show complete consumption of starting acid.

-

-

Regioselective Chlorination (In-Situ):

-

Cool the reaction mixture to 40-50°C.

-

Add NCS (14.0 g) in a single portion.

-

Stir at 50°C for 3 hours. The electrophilic aromatic substitution occurs para to the amino group (position 6 of the anhydride, corresponding to position 5 of the benzamide).

-

Mechanistic Note: The 3-methyl group blocks the ortho position, ensuring high selectivity for the 5-chloro isomer.[1]

-

-

Ammonolysis (Ring Opening):

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add Ammonium Hydroxide (25% aq) (30 mL) dropwise. Exothermic reaction with CO₂ evolution.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Observation: A heavy precipitate (the product) typically forms as the anhydride ring opens and decarboxylates.

-

-

Workup & Isolation:

Yield Expectation: 85-92% Purity: >98% (HPLC)

Route B: Direct Regioselective Chlorination

Concept: If 2-Amino-3-methylbenzamide is available (or synthesized via simple ester amidation), direct chlorination is the most atom-economical route.[1] The amino group strongly directs the chlorine to the para position.

Reaction Workflow

Figure 2: Direct chlorination workflow.[1]

Detailed Protocol

Reagents:

-

2-Amino-3-methylbenzamide (15.0 g, 100 mmol)[1]

-

N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)[1]

-

Solvent: N,N-Dimethylformamide (DMF) (60 mL)[1]

Procedure:

-

Dissolve 15.0 g of 2-Amino-3-methylbenzamide in 60 mL of DMF at room temperature.

-

Add NCS (14.0 g) portion-wise over 15 minutes to control mild exotherm.

-

Heat the mixture to 55°C and hold for 2 hours.

-

Monitoring: Check HPLC for disappearance of starting amide. (Note: Over-chlorination is rare due to steric hindrance at position 3, but avoid large excess of NCS).

-

Pour the reaction mixture slowly into 300 mL of Ice Water with vigorous stirring.

-

The product will precipitate as an off-white solid.[2]

-

Filter, wash copiously with water (to remove DMF/Succinimide), and dry.

Yield Expectation: 90-95%

Comparative Analysis

| Feature | Route A (Isatoic Anhydride) | Route B (Direct Chlorination) |

| Starting Material | 2-Amino-3-methylbenzoic acid (Cheap, Commodity) | 2-Amino-3-methylbenzamide (Specialty) |

| Step Count | 3 (Telescoped) | 1 |

| Atom Economy | Moderate (Loss of CO₂, HCl) | High (Loss of Succinimide) |

| Safety | Requires Phosgene/Triphosgene handling | Safer (NCS is mild solid) |

| Scalability | Excellent (Industrial standard) | Good (Solvent recovery required) |

References

-

Vertex Pharmaceuticals & DuPont Patents. Methods for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide and analogs.[1] WO2021086957A1. Link

-

Jiangsu Qi Zhou Green Chemical Co. Preparation method of 2-amino-5-chloro-N,3-dimethylbenzamide.[1] CN111517975B. Link

-

PubChem. 2-Amino-5-chloro-3-methylbenzamide (Compound Summary). National Library of Medicine. Link

-

ChemicalBook. Synthesis of 2-amino-5-chloro-3-methylbenzoic acid. (Precursor protocols). Link

-

ChemGuide. Reactions of Acid Anhydrides with Ammonia. (Mechanistic grounding for isatoic ring opening). Link

Sources

- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]

- 5. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

Technical Application Note: High-Fidelity Catalytic Hydrogenation of 2-Nitro-3-Methylbenzamide

The following Application Note and Protocol guide is designed for researchers and process chemists optimizing the synthesis of 2-amino-3-methylbenzamide (CAS: 1885-32-1), a critical intermediate in the synthesis of PARP inhibitors (e.g., Veliparib analogs).

Abstract & Scope

This technical guide details the catalytic hydrogenation of 2-nitro-3-methylbenzamide (CAS: 60310-07-8) to yield 2-amino-3-methylbenzamide (CAS: 1885-32-1). Unlike simple nitrobenzene reductions, this substrate presents specific challenges due to the steric hindrance of the ortho-methyl group and the potential for hydrogenolysis of the amide bond if conditions are too aggressive.

We present two validated workflows:

-

Batch Protocol: A robust method for gram-scale synthesis using standard Parr hydrogenation.

-

Continuous Flow Protocol: A scalable, intensified process for kilogram-scale production with enhanced safety profiles.[1]

Chemical Context & Mechanism

The reduction of the nitro group proceeds via a three-step mechanism: Nitro (

Critical Process Parameter (CPP): The 3-methyl substituent exerts steric pressure on the 2-nitro group, potentially stabilizing the bulky hydroxylamine intermediate. Incomplete reduction often yields the hydroxylamine impurity, which is difficult to separate. Conversely, high temperatures can promote the formation of azo-dimers.

Reaction Scheme

Experimental Protocols

Protocol A: Batch Hydrogenation (Lab Scale)

Best for: Initial material generation (1–50 g) and catalyst screening.

Materials:

-

Substrate: 2-Nitro-3-methylbenzamide (Purity >98%).

-

Catalyst: 10% Pd/C (50% water wet, e.g., Johnson Matthey Type 39).

-

Solvent: Methanol (HPLC Grade). Note: Methanol provides faster kinetics than Ethanol due to higher hydrogen solubility.

-

Equipment: Parr Hydrogenator or Autoclave.

Procedure:

-

Charge: In a 500 mL pressure vessel, suspend 2-nitro-3-methylbenzamide (10.0 g, 55.5 mmol) in Methanol (150 mL).

-

Catalyst Addition: Add 10% Pd/C (1.0 g, 10 wt% loading relative to substrate). Safety: Add catalyst under Argon/Nitrogen flow to prevent ignition of methanol vapors.

-

Purge: Seal the reactor. Purge with Nitrogen (

psi), then Hydrogen ( -

Reaction: Pressurize to 40 psi (2.7 bar) with Hydrogen. Agitate vigorously (1000 rpm) at 35°C .

-

Why 35°C? Room temperature may stall at the hydroxylamine stage due to the steric methyl group. 35°C ensures full conversion without thermal degradation.

-

-

Monitoring: Monitor Hydrogen uptake. Reaction is typically complete when uptake ceases (approx. 2–4 hours). Confirm by HPLC (see Section 4).

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol (50 mL).

-

Isolation: Concentrate the filtrate in vacuo to yield an off-white solid.

-

Yield Expectations: >95% yield, >99% purity.

-

Protocol B: Continuous Flow Hydrogenation (Scale-Up)

Best for: Process safety, minimizing catalyst inventory, and kg-scale production.

Equipment: H-Cube Pro / Phoenix Flow Reactor (ThalesNano) or equivalent packed-bed system.

Flow Process Diagram:

Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Concentration | 0.05 – 0.1 M in MeOH | Limited by solubility of the nitro precursor. |

| Temperature | 50°C | Higher T allowed in flow due to short residence time (inhibits side reactions). |

| Pressure | 30–50 bar | High pressure drives H2 concentration, ensuring zero-order kinetics. |

| Flow Rate | 1.0 mL/min | Adjust for residence time ~1–2 min on a standard 30mm cartridge. |

| H2 Mode | Full H2 mode | Ensure saturation to prevent catalyst deactivation. |

Analytical Quality Control

To ensure "High-Fidelity" results, the absence of the hydroxylamine intermediate must be verified.

HPLC Method (Generic):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 210 nm and 254 nm.

-

Retention Times (Approx):

-

2-Amino-3-methylbenzamide: ~3.5 min

-

2-Nitro-3-methylbenzamide: ~5.8 min

-

Impurity (Hydroxylamine): ~4.2 min (Must be <0.1%).

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Stalled Reaction (Hydroxylamine present) | Steric hindrance / Catalyst poisoning. | Increase Temp to 45°C; Check for Sulfur/Halogen poisons in starting material. |

| Formation of Dimers (Azo compounds) | Localized overheating or base catalysis. | Ensure efficient stirring (mass transfer); Keep solution neutral (avoid basic additives). |

| Low Yield (Material loss) | Product crystallization on catalyst. | Wash catalyst cake with hot methanol during filtration. |

References

-

Synthesis of 2-amino-3-methylbenzamide: See BenchChem and ChemicalBook entries for CAS 1885-32-1. Link (Verified CAS and structure).

-

Nitro Precursor Synthesis: ChemicalBook entry for 3-methyl-2-nitrobenzamide (CAS 60310-07-8).[2] Link.

-

General Flow Hydrogenation Protocols: ThalesNano Application Note: Hydrogenation of Nitro Groups.Link.

-

Catalyst Selection Guide: Johnson Matthey Heterogeneous Catalysis Guide.Link.

-

Scale-up Considerations: Almac Group - Continuous Flow Hydrogenation.Link.

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and pyrophoric catalysts.[3] All procedures should be performed by trained personnel in a fume hood with appropriate blast shielding.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 2-Amino-5-chloro-3-methylbenzamide

Introduction

2-Amino-5-chloro-3-methylbenzamide is a substituted aromatic amide whose purity is critical for its downstream applications in synthetic chemistry and drug development. Recrystallization is a powerful and widely used technique for the purification of nonvolatile, solid organic compounds.[1][2] The success of this method hinges almost entirely on the selection of an appropriate solvent or solvent system. An improperly chosen solvent can lead to poor recovery, low purity, or the undesirable "oiling out" of the compound.

This application note provides a comprehensive guide for researchers and scientists to systematically and efficiently determine the optimal solvent for the recrystallization of 2-Amino-5-chloro-3-methylbenzamide. We will move beyond simple trial-and-error by applying fundamental physicochemical principles to establish a logical screening workflow, culminating in a detailed protocol for both solvent selection and bulk purification.

Physicochemical Profile & Solvent System Hypothesis

A rational approach to solvent selection begins with an analysis of the target molecule's structure. 2-Amino-5-chloro-3-methylbenzamide (C₈H₉ClN₂O, M.W. 184.62 g/mol ) possesses a combination of functional groups that dictate its solubility behavior.[3]

-

Polar Moieties: The primary amine (-NH₂) and primary amide (-CONH₂) groups are capable of strong hydrogen bonding, both as donors and acceptors. These groups impart significant polar character to the molecule.

-

Non-Polar Moieties: The benzene ring, methyl group (-CH₃), and chloro group (-Cl) form a non-polar, hydrophobic backbone.

-

Overall Polarity: The presence of both polar and non-polar regions suggests the molecule has intermediate polarity . This profile makes it unlikely that highly polar solvents (like water) or highly non-polar solvents (like heptane) alone will be ideal. The ideal solvent will likely be one of intermediate polarity or a binary mixture that achieves a finely-tuned polarity.

Amides are known to be good candidates for recrystallization, often performing well in polar solvents such as ethanol or acetonitrile.[4] Given the structure, we can hypothesize that protic solvents (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) are excellent starting points for our screening.

The Cornerstone of Recrystallization: The Ideal Solvent

The fundamental principle of recrystallization is based on differential solubility.[2] An ideal solvent should exhibit a steep solubility curve with respect to temperature.[1][5] Specifically, it must satisfy the following criteria:

-

High-Temperature Solubility: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[1]

-

Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (room temperature or below) to ensure maximum recovery upon cooling.[1]

-

Impurity Disposition: The solvent should either keep impurities dissolved at all temperatures or fail to dissolve them even when hot, allowing for their removal by filtration.[1]

-

Chemical Inertness: The solvent must not react with the compound being purified.[1][5]

-

Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[5]

Experimental Protocol: Systematic Solvent Screening Workflow

This protocol details a small-scale, systematic approach to test a range of candidate solvents. This minimizes waste of the target compound while efficiently gathering the necessary solubility data.

Solvent Screening Workflow Diagram

The following diagram illustrates the logical progression of the solvent screening experiment for each candidate solvent.

Caption: Workflow for single-solvent screening.

Step-by-Step Screening Protocol

-

Preparation: Arrange a series of labeled test tubes. In each tube, place approximately 15-20 mg of crude 2-Amino-5-chloro-3-methylbenzamide.

-

Candidate Solvents: Prepare a set of common laboratory solvents with varying polarities. A recommended starting list includes:

-

Room Temperature Test: To each test tube, add the corresponding solvent in 0.5 mL increments. After each addition, vortex the tube vigorously for 30 seconds. Observe if the solid dissolves completely.

-

Interpretation: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent due to poor potential recovery.

-

-

High-Temperature Test: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a sand bath or water bath towards the solvent's boiling point.

-

Interpretation: If the compound dissolves completely, this is a positive indicator. If it remains insoluble, the solvent is unsuitable.

-

-

Cooling and Crystallization: Once dissolved at high temperature, allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

-

Interpretation: The ideal solvent is one that, upon cooling, yields a large crop of well-formed crystals. If an oil forms ("oiling out"), the solvent is generally unsuitable. If no solid forms, recovery will be too low.

-

Data Logging and Interpretation

Record all observations in a structured table. The goal is to identify a solvent that fits the "Sparingly Soluble Cold, Soluble Hot, Forms Crystals" profile.

| Solvent | Polarity | Soluble at RT? (in ~1 mL) | Soluble at Boiling? (in ~1-2 mL) | Observations on Cooling | Suitability |

| Heptane | Non-Polar | Insoluble | Insoluble | N/A | Poor |

| Toluene | Non-Polar | Sparingly | Soluble | Slow, poor crystal formation | Poor-Fair |

| Ethyl Acetate | Intermediate | Sparingly | Very Soluble | Good crystal formation | Good |

| Acetone | Polar Aprotic | Soluble | Very Soluble | Poor recovery | Poor |

| Acetonitrile | Polar Aprotic | Sparingly | Very Soluble | Excellent, well-formed crystals | Excellent |

| Isopropanol | Polar Protic | Sparingly | Very Soluble | Good crystal formation | Good |

| Ethanol | Polar Protic | Soluble | Very Soluble | Poor recovery | Poor |

| Water | High Polarity | Insoluble | Insoluble | N/A | Poor |

| Note: This table contains hypothetical but realistic data for illustrative purposes. |

Two-Solvent Recrystallization

If no single solvent proves ideal, a two-solvent system is an excellent alternative.[7] This method requires a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent"). From our screening, Ethanol (good solvent) and Water (bad solvent) would be a logical pair to investigate.

Protocol:

-

Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., Ethanol).

-

While the solution is still hot, add the "bad" solvent (e.g., Water) dropwise until the solution just begins to turn cloudy (this is the point of saturation).[7]

-

If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Allow the mixture to cool slowly, which should induce crystallization.

Recommended Protocol: Bulk Recrystallization using Acetonitrile

Based on the hypothetical screening data, Acetonitrile is the optimal choice. The following protocol is for purifying a larger quantity (1-5 g) of the material.

Bulk Recrystallization Workflow Diagram

Caption: General workflow for bulk recrystallization.

Step-by-Step Bulk Protocol

-

Dissolution: Place the crude 2-Amino-5-chloro-3-methylbenzamide (e.g., 2.0 g) into an Erlenmeyer flask with a stir bar. Add a small portion of acetonitrile and heat the mixture to a gentle boil on a stirrer hotplate. Continue adding hot acetonitrile in small portions until the solid has just completely dissolved. Adding a large excess of solvent will reduce the final yield.[1]

-

Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the solid impurities.

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2]

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold acetonitrile to rinse away any remaining soluble impurities.

-

Drying: Transfer the crystals from the funnel to a watch glass. Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved.

Conclusion

The purification of 2-Amino-5-chloro-3-methylbenzamide via recrystallization is a highly effective method when the solvent is chosen with care and precision. This application note has demonstrated that a systematic screening process, grounded in the physicochemical properties of the analyte, provides a reliable path to identifying an optimal solvent. By following the detailed protocols for both small-scale screening and bulk recrystallization, researchers can confidently and efficiently obtain high-purity material essential for their work.

References

-

Recrystallization. (n.d.). University of California, Los Angeles. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

-

2-Amino-5-chloro-3-methylbenzamide. (n.d.). PubChem. [Link]

-

Recrystallization. (2023). Chemistry LibreTexts. [Link]

-

Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

-

What is the best technique for amide purification? (2020). ResearchGate. [Link]

-

2-Amino-5-Chloro-N,3-Dimethylbenzamide. (n.d.). PubChem. [Link]

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2011).

-

Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate. [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

-

Gernon, M. D., et al. (2007). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

-

2-Amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Pharmaffiliates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-3-methylbenzamide